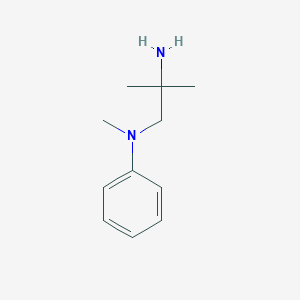
3-(4-Hydroxy-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione is an organic compound with the chemical formula C15H16N2O4. It is a solid crystal, soluble in water and organic solvents. This compound is mainly used in the synthesis of drugs, dyes, and polymer compounds. Its molecular structure contains hydroxyl and ketone groups, which confer redox and reactivity properties, making it valuable in organic synthesis .
Méthodes De Préparation
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione can be synthesized through various methods. One common synthetic route involves using isoindole, p-nitrophenol, piperidine, and tetraethyl malonate as raw materials. These reactants undergo a series of chemical reactions to yield the target product . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and ketone groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione include:
Lenalidomide: A derivative with similar structural features but different biological activities.
Thalidomide: Another structurally related compound with distinct pharmacological properties.
Pomalidomide: Shares a similar core structure but has unique therapeutic applications.
The uniqueness of 3-(1,3-Dihydro-4-hydroxy-1-oxo-2H-isoindol-2-yl)-1-methyl-2,6-piperidinedione lies in its specific combination of functional groups, which confer distinct reactivity and biological activities .
Propriétés
Formule moléculaire |
C14H14N2O4 |
|---|---|
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O4/c1-15-12(18)6-5-10(14(15)20)16-7-9-8(13(16)19)3-2-4-11(9)17/h2-4,10,17H,5-7H2,1H3 |
Clé InChI |
NLEHCYDQIHRHGW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)


![Benzyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13931226.png)
![Naphtho[2,3-b]benzofuran-4-ylboronic acid](/img/structure/B13931230.png)
![3-Amino-6-chloro-2,2'-difluoro-6'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13931234.png)


![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)

